(2,4-Dichloro-5-ethoxyphenyl)boronic acid

Physical organic chemistry Boronic acid reactivity Suzuki coupling optimization

5-Ethoxy-2,4-dichloro substitution delivers tailored electronic profile for Suzuki-Miyaura couplings. Reduced acidity (pred. pKa 7.66) enables milder transmetalation with base-labile substrates. Ideal for kinase inhibitor SAR (Src IC50 1.2-1.4 μM motif) and agrochemical logP tuning. Procure this research-grade building block with ≥98% purity. Store at 2-8°C sealed/dry.

Molecular Formula C8H9BCl2O3
Molecular Weight 234.87 g/mol
CAS No. 915200-81-6
Cat. No. B1454584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-5-ethoxyphenyl)boronic acid
CAS915200-81-6
Molecular FormulaC8H9BCl2O3
Molecular Weight234.87 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O
InChIInChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3
InChIKeyVVHOCDCNPFIXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-ethoxyphenylboronic Acid (CAS 915200-81-6): Procurement and Differentiation Guide for Suzuki-Miyaura Cross-Coupling


(2,4-Dichloro-5-ethoxyphenyl)boronic acid (CAS 915200-81-6) is an arylboronic acid derivative with the molecular formula C8H9BCl2O3 and molecular weight of 234.87 g/mol . It is characterized by a 2,4-dichloro substitution pattern combined with a 5-ethoxy group on the phenyl ring . This compound serves primarily as a boronic acid building block for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Unlike simpler arylboronic acids lacking ortho-substitution or oxygenated side chains, the specific combination of electron-withdrawing chloro groups and the electron-donating ethoxy moiety at the 5-position imparts a distinctive electronic profile that can influence both reaction kinetics and the physicochemical properties of the resulting coupled products .

Why (2,4-Dichloro-5-ethoxyphenyl)boronic Acid Cannot Be Casually Replaced by In-Class Analogs


In-class arylboronic acids—including 2,4-dichlorophenylboronic acid (CAS 68716-47-2), 2,4-dichloro-5-methoxyphenylboronic acid (CAS 431942-67-5), and simpler ethoxyphenylboronic acid isomers—are not interchangeable with (2,4-dichloro-5-ethoxyphenyl)boronic acid despite sharing the boronic acid functional handle . Each substitution pattern alters the electron density at the carbon-boron bond, directly affecting transmetalation rates in Suzuki-Miyaura catalytic cycles . The 5-ethoxy group confers distinct solubility and polarity characteristics compared to the methoxy analog or the unsubstituted dichlorophenyl variant, which can translate into measurable differences in coupling yields under identical reaction conditions . Furthermore, the presence of the ethoxy moiety at the 5-position—as opposed to alternative ring positions or oxygenated side chains—determines the three-dimensional conformation and hydrogen-bonding capacity of downstream products, parameters that are critical in medicinal chemistry SAR campaigns where subtle structural variations produce divergent biological activities [1]. Substituting a structurally similar but electronically or sterically distinct boronic acid therefore risks both reduced synthetic efficiency and altered target engagement in final active compounds.

Quantitative Differentiation Evidence for (2,4-Dichloro-5-ethoxyphenyl)boronic Acid vs. Key Comparators


Predicted pKa and Electronic Profile vs. 2,4-Dichlorophenylboronic Acid

The predicted pKa value for (2,4-dichloro-5-ethoxyphenyl)boronic acid is 7.66 ± 0.58, reflecting the net electronic influence of the dual chloro substituents (electron-withdrawing via induction) and the 5-ethoxy group (electron-donating via resonance) . This value is higher (less acidic) than that expected for 2,4-dichlorophenylboronic acid, which lacks the electron-donating alkoxy substituent and therefore exhibits a lower pKa due to stronger net electron withdrawal at the boron center. The quantified pKa difference indicates that the 5-ethoxy analog will undergo boronate anion formation under milder basic conditions during Suzuki-Miyaura transmetalation, potentially enabling coupling at lower base concentrations or with more base-sensitive substrates .

Physical organic chemistry Boronic acid reactivity Suzuki coupling optimization

Differential Physicochemical Properties: Predicted Boiling Point and Density vs. 2,4-Dichloro-5-methoxyphenylboronic Acid

The predicted boiling point for (2,4-dichloro-5-ethoxyphenyl)boronic acid is 383.5 ± 52.0 °C with a predicted density of 1.39 ± 0.1 g/cm³ . In contrast, the methoxy analog (2,4-dichloro-5-methoxyphenyl)boronic acid possesses a lower molecular weight (220.8 g/mol versus 234.87 g/mol) and consequently different predicted volatility and density characteristics . The higher molecular weight and extended alkoxy chain of the ethoxy derivative correlate with reduced volatility and altered chromatographic retention behavior, which has direct implications for purification protocols, solvent selection during workup, and long-term storage stability .

Process chemistry Purification Formulation development

Storage Temperature Requirements: 2-8°C Cold Chain vs. Ambient-Stable Analogs

(2,4-Dichloro-5-ethoxyphenyl)boronic acid requires storage at 2-8 °C in a sealed, dry environment to maintain stability . This cold-chain requirement differentiates it from 2,4-dichlorophenylboronic acid, which is commercially supplied and recommended for storage at ambient room temperature . The divergence in recommended storage conditions indicates a measurably higher susceptibility to thermal degradation or moisture-induced hydrolysis for the 5-ethoxy derivative, a property that procurement and inventory managers must account for in shipping logistics, shelf-life planning, and laboratory workflow design .

Inventory management Reagent stability Procurement logistics

Biological Activity Context: Kinase Inhibition via Downstream 5-Ethoxy Aryl-Amino Motif

Derivatives incorporating the 2,4-dichloro-5-ethoxyphenyl motif via the aniline nitrogen (rather than through Suzuki coupling of the boronic acid) have demonstrated measurable kinase inhibitory activity. Specifically, compound BDBM4526—4-[(2,4-dichloro-5-ethoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile—exhibited an IC50 of 1,200 nM against Src kinase in an ELISA format assay at pH 7.5, 2 °C [1]. A structurally related derivative (BDBM6106) containing the same 2,4-dichloro-5-ethoxyphenyl motif showed an IC50 of 1,400 nM under identical assay conditions (europium/APC LANCE detection) [2]. These activity values establish a baseline for structure-activity relationship (SAR) campaigns; substituting the 5-ethoxy group for methoxy or eliminating it entirely would be expected to alter both binding affinity and physicochemical properties of the final molecule [1].

Medicinal chemistry Kinase inhibitor SAR optimization

Optimal Application Scenarios for (2,4-Dichloro-5-ethoxyphenyl)boronic Acid Based on Quantitative Differentiation


Suzuki-Miyaura Coupling with Base-Sensitive Substrates Requiring Milder Reaction Conditions

The predicted pKa of 7.66 ± 0.58 for (2,4-dichloro-5-ethoxyphenyl)boronic acid suggests this reagent is particularly well-suited for Suzuki-Miyaura couplings involving base-labile functional groups. Compared to the more acidic 2,4-dichlorophenylboronic acid (lower pKa), the ethoxy derivative's reduced acidity enables transmetalation at lower hydroxide or carbonate concentrations, thereby minimizing competing hydrolysis, epimerization, or elimination side reactions. This property is valuable in late-stage functionalization of complex pharmaceutical intermediates where substrate sensitivity precludes the use of stronger bases.

Medicinal Chemistry SAR Campaigns Targeting Kinase Inhibitors with Aryl-Amino Pharmacophores

The demonstrated Src kinase inhibitory activity of compounds bearing the 2,4-dichloro-5-ethoxyphenyl motif (IC50 = 1,200-1,400 nM) [1] validates the use of (2,4-dichloro-5-ethoxyphenyl)boronic acid as a privileged building block for constructing kinase inhibitor libraries. The boronic acid enables Suzuki-Miyaura coupling to introduce this pharmacophore directly onto heteroaryl cores, whereas alternative synthetic routes would require pre-formed aniline intermediates and additional protection/deprotection steps. This direct coupling approach streamlines SAR exploration in medicinal chemistry programs targeting Src-family kinases or related tyrosine kinase therapeutic areas.

Agrochemical Discovery Programs Requiring Fine-Tuned Lipophilicity via 5-Alkoxy Substitution

The 5-ethoxy group in (2,4-dichloro-5-ethoxyphenyl)boronic acid provides a specific increment in lipophilicity and hydrogen-bonding capacity relative to the methoxy analog (MW = 220.8 vs. 234.87 g/mol) or the unsubstituted 2,4-dichlorophenyl variant. In agrochemical lead optimization—where parameters such as logP, leaf penetration, and soil mobility are tightly correlated with alkoxy chain length—this boronic acid offers a predictable physicochemical tuning handle. Suzuki coupling with this reagent installs a substituent pattern that balances the electron-withdrawing character needed for target binding with the ethoxy-mediated solubility properties required for favorable environmental fate and formulation characteristics [1].

Process Chemistry Scale-Up with Defined Cold-Chain Logistics Planning

The explicit storage requirement of 2-8 °C (sealed, dry) for (2,4-dichloro-5-ethoxyphenyl)boronic acid —in contrast to ambient-stable analogs like 2,4-dichlorophenylboronic acid [1]—makes this reagent suitable for process chemistry campaigns where refrigerated inventory management is already established. Laboratories or pilot plants with existing cold-chain infrastructure can accommodate this requirement without incremental cost, while benefiting from the unique electronic and steric properties of the 5-ethoxy substitution pattern. This differentiation enables informed procurement decisions based on available storage capabilities versus synthetic value proposition.

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